N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]CYCLOHEX-3-ENE-1-CARBOXAMIDE
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Description
N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]CYCLOHEX-3-ENE-1-CARBOXAMIDE is a useful research compound. Its molecular formula is C16H23NO3 and its molecular weight is 277.364. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactions
- Synthesis Techniques : Studies have explored the synthesis of related compounds. For instance, the synthesis of 1-(Trimethoxymethyl) cyclohexene from related amides reveals methods of creating complex structures (Bourke & Collins, 1996).
- Transformation of Heterocyclic Compounds : Research on the transformation of N-(5,6,7,8-tetrahydro-2,5-dioxo-2H-1-benzopyran-3-yl)benzamides to tetrahydrobenzofuran derivatives demonstrates the versatility of such compounds in synthetic chemistry (Levai et al., 2002).
Catalysis and Chemical Transformations
- Catalytic Conversions : Studies have shown the catalytic potential of related compounds, such as the catalytic conversion of 5-hydroxymethylfurfural to various value-added derivatives, showcasing the adaptability of these compounds in industrial chemistry (Kong et al., 2018).
- Selective Hydrogenation : Research on the selective hydrogenation of phenol and derivatives over a Pd@carbon nitride catalyst in aqueous media highlights the application of similar compounds in the field of green chemistry (Wang et al., 2011).
Material Science and Drug Synthesis
- Synthesis of Therapeutic Compounds : The synthesis of ester prodrugs of cyclic compounds and their antiviral activity indicates potential pharmaceutical applications (Krečmerová et al., 2007).
- Development of Heterocyclic Structures : The microwave-assisted cyclization to synthesize benzo[c]chromen-6-ones and tetrahydro analogues demonstrates the role of these compounds in developing novel molecular structures for various applications (Dao et al., 2018).
Properties
IUPAC Name |
N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-11-10-14(12(2)20-11)15(18)8-9-17-16(19)13-6-4-3-5-7-13/h3-4,10,13,15,18H,5-9H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMMSXOLSUWQCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCNC(=O)C2CCC=CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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